methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
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Overview
Description
methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is a chemical compound used primarily in scientific research. It is known for its applications in drug discovery and development, as well as medicinal chemistry studies. This compound features a complex structure that includes a quinoline moiety, a piperidine ring, and a benzoate ester, making it a valuable molecule for various research purposes.
Chemical Reactions Analysis
methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain a quinoline moiety and are known for their pharmaceutical and biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are widely used in drug discovery for their diverse biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and activities compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-24(30)17-5-4-6-19(13-17)27-23(29)16-9-11-28(12-10-16)22-18(14-25)15-26-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFSDLAPPRYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.